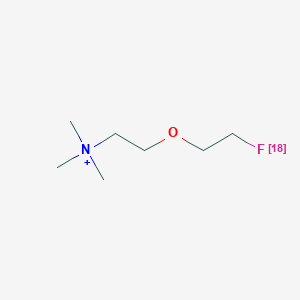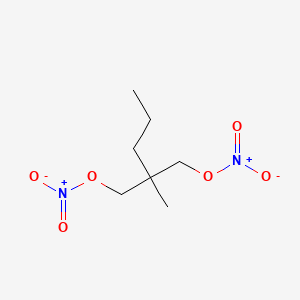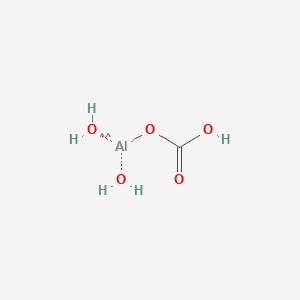
fluoroethylcholine (18F)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroethylcholine (18F) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer. The compound is trapped in tumors by overexpressed choline kinase, making it a valuable tool in oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoroethylcholine (18F) is synthesized through a nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine. The product is then trapped on a cation exchange cartridge and eluted with saline .
Industrial Production Methods: The industrial production of fluoroethylcholine (18F) involves a fully automated synthesis and purification process. This method ensures high radiochemical yield and purity, making it suitable for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoroethylcholine (18F) primarily undergoes nucleophilic substitution reactions. The nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane is a key step in its synthesis .
Common Reagents and Conditions:
Reagents: 18F-fluoride, 1,2-ditosyloxy-ethane, N,N-dimethylethanolamine.
Conditions: The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products: The major product of these reactions is fluoroethylcholine (18F), which is then used in PET imaging .
Wissenschaftliche Forschungsanwendungen
Fluoroethylcholine (18F) has a wide range of applications in scientific research:
Chemistry: Used as a radiotracer in PET imaging to study various chemical processes.
Biology: Helps in understanding the biological pathways involving choline metabolism.
Medicine: Primarily used in oncology for the detection and monitoring of cancers, especially prostate cancer.
Industry: Utilized in the development of new diagnostic tools and imaging techniques.
Wirkmechanismus
Fluoroethylcholine (18F) is similar to other radiolabeled choline analogs, such as fluoromethylcholine (18F) and 11C-choline. fluoroethylcholine (18F) has a longer half-life compared to 11C-choline, making it more suitable for clinical use. Additionally, it has a greater extent of urinary excretion compared to fluoromethylcholine (18F), which may require catheterization in some cases .
Vergleich Mit ähnlichen Verbindungen
- Fluoromethylcholine (18F)
- 11C-choline
Fluoroethylcholine (18F) stands out due to its longer half-life and suitability for widespread clinical use .
Eigenschaften
CAS-Nummer |
407582-17-6 |
|---|---|
Molekularformel |
C7H17FNO+ |
Molekulargewicht |
149.22 g/mol |
IUPAC-Name |
2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |
InChI-Schlüssel |
XUUGOSKUEDWDAS-COJKEBBMSA-N |
Isomerische SMILES |
C[N+](C)(C)CCOCC[18F] |
Kanonische SMILES |
C[N+](C)(C)CCOCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)

![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)

